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Compound of Interest

3-(Methylamino)-3-
Compound Name:
phenylpropanoic acid

Cat. No.: B042027

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of 3-(Methylamino)-3-phenylpropanoic acid, a compound of interest in pharmaceutical and
chemical research. The guide is intended for researchers, scientists, and drug development
professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR),
Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with predicted data and
structural elucidation pathways.

Introduction

3-(Methylamino)-3-phenylpropanoic acid is a 3-amino acid derivative with a chiral center. Its
structural characterization is crucial for understanding its chemical properties, reactivity, and
potential biological activity. Spectroscopic techniques are indispensable for confirming the
identity, purity, and structure of this molecule. This guide outlines the expected spectroscopic
data and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for 3-(Methylamino)-3-phenylpropanoic
acid, the following data are predicted based on the analysis of structurally similar compounds,
such as 3-phenylpropionic acid and other [3-amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data for 3-(Methylamino)-3-phenylpropanoic acid

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic protons
~7.20 - 7.40 Multiplet 5H
(CeH5s)
_ Methine proton (CH-
~4.00-4.20 Triplet 1H
N)
Methylene protons
~2.60-2.80 Doublet of doublets 2H
(CH2)
. Methyl protons (N-
~2.30 Singlet 3H
CHs)
) Carboxylic acid proton
~10.0-12.0 Broad Singlet 1H
(COOH)
~20-3.0 Broad Singlet 1H Amine proton (NH)

Note: Solvent used is predicted to be DMSO-ds.

Table 2: Predicted 3C NMR Data for 3-(Methylamino)-3-phenylpropanoic acid

Chemical Shift (8) ppm

Assighment

~173 Carboxylic acid carbon (COOH)
~ 140 Aromatic quaternary carbon
~128-129 Aromatic CH carbons

~ 60 Methine carbon (CH-N)

~ 40 Methylene carbon (CHz)

~35 Methyl carbon (N-CHs)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 3-(Methylamino)-3-phenylpropanoic acid

Wavenumber (cm~?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)
3350 - 3310 Medium N-H stretch (Secondary amine)
3100 - 3000 Medium Aromatic C-H stretch

3000 - 2850 Medium Aliphatic C-H stretch

~ 1710 Strong C=0 stretch (Carboxylic acid)
1600, 1495, 1450 Medium-Weak C=C stretch (Aromatic ring)

~ 1180 Medium C-N stretch

Mass Spectrometry (MS)

The expected molecular weight of 3-(Methylamino)-3-phenylpropanoic acid (C10H13NO2) is
179.22 g/mol .

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Fragment lon
179 [M]* (Molecular ion)

134 [M - COOH]*

106 [CeHsCH=NHCHSs]*

91 [C7H7]* (Tropylium ion)

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-(Methylamino)-3-
phenylpropanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for tH and 3C NMR:
e Sample Preparation:

o For *H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable
deuterated solvent.[1]

o For 3C NMR, a higher concentration is recommended, typically 50-100 mg in 0.6-0.7 mL
of solvent, to achieve a good signal-to-noise ratio in a reasonable time.[1]

o Given the amino acid nature of the compound, suitable solvents include Deuterium Oxide
(D20) or Dimethyl Sulfoxide-de (DMSO-ds).[2] If the compound is in its hydrochloride salt
form, D20 is an excellent choice. For the free amino acid, DMSO-ds is often effective.

o Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample is free of any
particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if
necessary.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher.

o Pulse Sequence: Standard single-pulse sequence.

o Number of Scans: 16-64 scans, depending on the sample concentration.

o Relaxation Delay: 1-2 seconds.

o Spectral Width: -2 to 14 ppm.

o Reference: Tetramethylsilane (TMS) at O ppm or the residual solvent peak.
e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher.
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o Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker
instruments).[3]

o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2 seconds. A longer delay (5-10 seconds) or the use of a relaxation
agent like Cr(acac)s may be necessary for quantitative analysis.[3][4]

o Spectral Width: 0 to 200 ppm.

o Reference: TMS at 0 ppm or the solvent peak (e.g., DMSO-de at 39.52 ppm).

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:
ATR is a common and convenient method for solid samples.
e Sample Preparation:

o Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[5] Record a
background spectrum of the clean, empty crystal.

o Place a small amount of the solid 3-(Methylamino)-3-phenylpropanoic acid sample onto
the crystal.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

e |nstrument Parameters:

o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o

Spectral Range: 4000 - 400 cm™1,

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32 scans.

o
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o Data Acquisition: The spectrum is typically recorded in absorbance or transmittance mode.

Mass Spectrometry (MS)

Protocol for Direct Infusion Electrospray lonization (ESI)-MS:
Direct infusion is a rapid method for determining the molecular weight of a pure sample.[6][7]
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile/water.

o The solvent should be compatible with ESI-MS.
e Instrument Parameters:

o lonization Mode: Electrospray lonization (ESI), positive ion mode is expected to be
effective for this compound due to the amine group.

o Infusion Rate: 5-10 pL/min using a syringe pump.[8]
o Mass Range: m/z 50 - 500.
o Capillary Voltage: 3-4 kV.

o Drying Gas Flow and Temperature: Optimize as per the instrument manufacturer's
recommendations.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

Due to the low volatility of the amino acid, derivatization is necessary for GC-MS analysis.[9]
[10]

o Derivatization (Esterification):

o To an anhydrous sample of the compound (approx. 1 mg), add 1 mL of 2M HCl in
methanol.
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o Heat the mixture at 60-70°C for 1-2 hours to convert the carboxylic acid to its methyl ester.

o Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable
solvent like ethyl acetate.

e Instrument Parameters:
o GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
o Injection Volume: 1 pL.
o Injector Temperature: 250°C.
o Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.
o Carrier Gas: Helium.
o MS lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40 - 400.

Visualizations

The following diagrams illustrate the spectroscopic analysis workflow and the structural
information derived from each technique.
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Caption: Workflow for the spectroscopic analysis of 3-(Methylamino)-3-phenylpropanoic
acid.
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Caption: Structural information obtained from different spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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